Ethyl hex-2-ynoate

Description

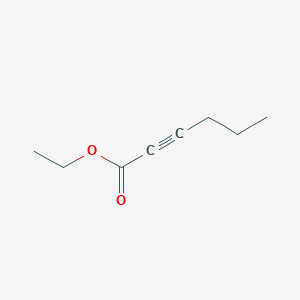

Structure

3D Structure

Properties

IUPAC Name |

ethyl hex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMNCZDBAHELNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167302 | |

| Record name | Ethyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to yellow liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 2-hexynoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16205-90-6 | |

| Record name | 2-Hexynoic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016205906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16205-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Physicochemical and Spectroscopic Profile

An In-Depth Technical Guide to Ethyl hex-2-ynoate (CAS: 16205-90-6) for Advanced Research Applications

Introduction

This compound (CAS: 16205-90-6) is a versatile linear C8 aliphatic alkyne ester that serves as a valuable building block in modern organic synthesis and pharmaceutical research.[1][2] Its structure, featuring an activated internal alkyne conjugated to an ethyl ester, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the ester functional group renders the alkyne susceptible to nucleophilic attack, while the triple bond itself offers a rich landscape for reactions such as reductions, cycloadditions, and metal-catalyzed couplings. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis and purification strategies, key reactivity patterns, and applications, with the aim of equipping researchers, chemists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory. This section outlines the core identity, physical characteristics, and the predicted spectroscopic signature of this compound.

Core Identification

The fundamental identifiers for this compound are summarized below, providing a clear and unambiguous reference for this compound.[1][3][4]

| Identifier | Value |

| CAS Number | 16205-90-6[1] |

| Molecular Formula | C₈H₁₂O₂[1] |

| Molecular Weight | 140.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| Common Synonyms | 2-Hexynoic acid, ethyl ester; Ethyl 2-hexynoate[3][4] |

| SMILES | CCCC#CC(=O)OCC[1] |

| InChIKey | ZFMNCZDBAHELNX-UHFFFAOYSA-N[1] |

Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][4] Its physical properties are critical for planning reactions, particularly concerning temperature control and solvent selection.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1][4] |

| Boiling Point | 93 °C @ 24 mmHg; 116-118 °C @ 19 Torr[3][4] |

| Density | ~0.951 g/cm³ (Predicted)[3][4] |

| Refractive Index (n²⁰/D) | ~1.4440[3][4] |

| Water Solubility | Insoluble[3][4] |

Spectroscopic Signature Analysis

The IR spectrum is instrumental for identifying the key functional groups. The presence of both the alkyne and the ester is clearly indicated by characteristic vibrational frequencies.[5][6]

| Wavenumber (cm⁻¹) | Bond | Intensity | Rationale |

| ~2970-2870 | C-H (sp³) | Strong | Stretching vibrations of the propyl and ethyl alkyl chains. |

| ~2250-2200 | C≡C | Medium-Weak | Stretching of the internal, conjugated triple bond. Intensity is reduced due to the relative symmetry. |

| ~1715 | C=O | Strong | Stretching of the conjugated ester carbonyl. Conjugation slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹). |

| ~1250-1100 | C-O | Strong | Asymmetric and symmetric stretching of the ester C-O bonds. |

¹H and ¹³C NMR are the definitive tools for structural elucidation. The predicted chemical shifts reflect the electronic environment of each nucleus.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen. |

| ~2.35 | Triplet (t) | 2H | -CH₂ -C≡C- | Protons are on a carbon adjacent to the alkyne (propargylic position), causing a downfield shift. |

| ~1.60 | Sextet | 2H | -CH₂-CH₂ -CH₃ | Standard aliphatic methylene protons. |

| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl of the ethyl ester. |

| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | The terminal methyl of the propyl chain. |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 | C =O | Ester carbonyl carbon, deshielded. |

| ~90.0 | -CH₂-C ≡C- | sp-hybridized carbon, downfield due to attachment to the alkyl chain. |

| ~75.0 | -C≡C -C=O | sp-hybridized carbon, upfield relative to its partner due to direct conjugation with the carbonyl. |

| ~61.5 | -O-CH₂ - | Ethyl ester methylene carbon, deshielded by oxygen. |

| ~21.0 | -CH₂ -C≡C- | Propargylic carbon. |

| ~19.5 | -CH₂ -CH₃ | Propyl chain methylene carbon. |

| ~14.0 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |

| ~13.5 | -CH₂-CH₃ | Propyl chain methyl carbon. |

Electron Impact (EI) Mass Spectrometry would reveal the molecular weight and characteristic fragmentation patterns, useful for confirming the structure.[5]

| m/z | Fragment | Rationale |

| 140 | [M]⁺ | Molecular ion peak. |

| 111 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 95 | [M - OC₂H₅]⁺ | Loss of the ethoxy group (alpha-cleavage), a very common fragmentation for esters. |

| 67 | [C₅H₇]⁺ | Cleavage of the ester group, leaving the hexynoyl cation. |

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of route often depends on the availability of starting materials and the required scale.

Retrosynthetic Analysis & Strategic Considerations

A logical retrosynthetic approach disconnects the molecule at the ester linkage or by forming the C-C triple bond. The most common strategies involve the esterification of 2-hexynoic acid or the alkylation of a smaller acetylide.

Sources

- 1. This compound | C8H12O2 | CID 85329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. ETHYL 2-HEXYNOATE | 16205-90-6 [m.chemicalbook.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Hexynoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-Hexynoate in Modern Chemistry

Ethyl 2-hexynoate is a fascinating and versatile molecule that holds a significant place in the landscape of organic synthesis and materials science. As an acetylenic ester, its unique electronic and structural features, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group, make it a valuable building block for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental physical properties of ethyl 2-hexynoate, offering a critical resource for researchers and professionals who seek to harness its synthetic potential. A thorough understanding of these properties is paramount for its effective use in experimental design, reaction optimization, and the development of novel therapeutics and materials.

Core Physical Characteristics

The physical properties of a compound are the bedrock upon which its applications are built. They govern its behavior in different environments and are critical for everything from reaction setup to purification and storage. The key physical characteristics of ethyl 2-hexynoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1]() |

| Molecular Weight | 140.18 g/mol | [1]() |

| Appearance | Clear, colorless to pale yellow liquid | [2]( |

| Boiling Point | 87-88 °C at 14 mmHg93 °C at 24 mmHg205.1 °C at 760 mmHg (calculated) | [3]( |

| Melting Point | Not available | [3]() |

| Density | 0.951 g/cm³ | [1]() |

| Refractive Index (n_D) | 1.4440 | [1]( |

| Solubility | Insoluble in water | [4]() |

| Vapor Pressure | 0.255 mmHg at 25°C | [1]() |

| Flash Point | 76.9 °C | [1]() |

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, revealing details about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR:

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

-

Propyl group: A triplet for the terminal methyl protons (-CH₂CH₂CH₃), a sextet for the central methylene protons (-CH₂CH₂CH₃), and a triplet for the methylene protons adjacent to the alkyne (-CH₂C≡C-).

Predicted ¹³C NMR:

-

Carbonyl carbon: In the region typical for ester carbonyls.

-

Alkynyl carbons: Two distinct signals for the sp-hybridized carbons.

-

Ethyl group carbons: Two signals corresponding to the -OCH₂- and -CH₃ carbons.

-

Propyl group carbons: Three distinct signals for the three methylene/methyl carbons.

Infrared (IR) Spectroscopy

An infrared spectrum for a closely related compound, ethyl trans-2-hexenoate, is available from the NIST Chemistry WebBook, which can provide some insight into the expected vibrational modes of the functional groups present in ethyl 2-hexynoate.[5]() Key expected absorptions for ethyl 2-hexynoate would include:

-

C≡C stretch: A weak to medium absorption in the region of 2260-2100 cm⁻¹.

-

C=O stretch: A strong absorption characteristic of an ester carbonyl, typically around 1715 cm⁻¹.

-

C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region.

-

sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.

Experimental Protocol: Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that is invaluable for identifying and characterizing liquid samples. The following protocol details the precise measurement of the refractive index of ethyl 2-hexynoate using a standard Abbe refractometer.

Causality Behind Experimental Choices

The choice of an Abbe refractometer is based on its high precision, relatively small sample volume requirement, and its ability to be thermostatted, which is crucial as the refractive index is temperature-dependent. Calibration with a known standard, such as distilled water, is a critical step to ensure the accuracy of the instrument. The use of a soft tissue and appropriate solvent for cleaning prevents scratching of the delicate prism surfaces, which would compromise the accuracy of the measurements.

Step-by-Step Methodology

-

Instrument Calibration:

-

Ensure the refractometer is clean and placed on a level, stable surface.

-

Connect a circulating water bath set to a constant temperature (e.g., 20.0 °C) to the inlet and outlet of the prism assembly. Allow sufficient time for the temperature to equilibrate.

-

Place a few drops of distilled water onto the surface of the measuring prism.

-

Close the prism and allow a few minutes for the water to reach the set temperature.

-

Switch on the light source and adjust it to illuminate the prism.

-

Look through the eyepiece and adjust the handwheel until the field of view shows a distinct light and dark region.

-

Rotate the compensator dial to eliminate any color fringe at the boundary, resulting in a sharp, black-to-white interface.

-

Turn the adjustment knob to bring the boundary line precisely onto the center of the crosshairs.

-

The reading should correspond to the known refractive index of water at that temperature (e.g., 1.3330 at 20.0 °C). If not, adjust the calibration screw as per the instrument's manual.

-

-

Sample Measurement:

-

Open the prism assembly and thoroughly clean the surfaces with a soft lens tissue moistened with a suitable solvent (e.g., ethanol or acetone), followed by a dry tissue.

-

Using a clean pipette, apply 2-3 drops of ethyl 2-hexynoate to the center of the lower prism.

-

Gently close the prism assembly.

-

Allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the handwheel and compensator dial as described in the calibration steps to obtain a sharp, achromatic boundary line centered on the crosshairs.

-

Read the refractive index value from the scale to four decimal places.

-

Record the temperature.

-

-

Post-Measurement:

-

Clean the prism surfaces immediately after the measurement using an appropriate solvent and soft lens tissue.

-

Caption: Experimental workflow for refractive index determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling ethyl 2-hexynoate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Ethyl 2-hexynoate is a combustible liquid.[1]() Keep away from open flames, sparks, and other sources of ignition.

-

Handling Acetylenic Compounds: Acetylenic compounds can be energetic and may decompose under certain conditions, although this is less of a concern for simple, non-terminal alkynes like ethyl 2-hexynoate. Avoid exposure to high temperatures and pressures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). Ethyl trans-2-hexenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2023, May 20). ethyl 2-hexynoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl hex-2-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16205-90-6,ETHYL 2-HEXYNOATE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]

-

GLindia Chemicals. (n.d.). Sodium 2-Ethyl Hexanoate, CAS 19766-89-3. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-hexenoate, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate, 816-19-3. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Study on vibrational spectra of ethyl hexanoate molecule. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate, 20748-87-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-acetyl hexanoate, 1540-29-0. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230) [hmdb.ca]

- 2. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230) [hmdb.ca]

- 5. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

An In-Depth Technical Guide to Ethyl Hex-2-ynoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hex-2-ynoate is an aliphatic alkyne ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both an electron-deficient alkyne and a reactive ester moiety, makes it a strategic precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol via Fischer esterification, and a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity, with a focus on its application in key carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which are pivotal in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for scientists leveraging this reagent in the synthesis of novel bioactive molecules.

Core Molecular Properties and Data

This compound is a clear, colorless to pale yellow liquid at room temperature. Its moderate lipophilicity, suggested by its calculated LogP value, influences its solubility primarily in organic solvents while being insoluble in water.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [3] |

| CAS Number | 16205-90-6 | [2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCC#CC(=O)OCC | [3] |

| InChI Key | ZFMNCZDBAHELNX-UHFFFAOYSA-N | [1][2] |

| Physical State | Clear colorless to yellow liquid | [3] |

| Boiling Point | 116-118 °C @ 19 Torr | N/A |

| Density | ~0.951 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water | N/A |

Synthesis of this compound via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, hex-2-ynoic acid, with ethanol. This acid-catalyzed condensation reaction is an equilibrium process.[4][5] To ensure a high yield of the desired ester, the equilibrium is driven towards the products by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing water as it is formed.[4]

Causality of Protocol Choices

-

Excess Ethanol: According to Le Châtelier's principle, using ethanol as the solvent dramatically increases its concentration, shifting the reaction equilibrium to favor the formation of the ethyl ester product.[4]

-

Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing the system to reach equilibrium more quickly.[6]

-

Aqueous Workup: The workup procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and excess ethanol. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid catalyst and deprotonates any remaining hex-2-ynoic acid, converting it to its water-soluble sodium salt. The subsequent brine wash helps to remove residual water from the organic layer before drying.

Experimental Protocol

Materials:

-

Hex-2-ynoic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hex-2-ynoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure ester.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized product. The following sections detail the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure for NMR Assignment: CH₃(a)-CH₂(b)-CH₂(c)-C≡C-C(=O)-O-CH₂(d)-CH₃(e)

-

¹H NMR (Predicted):

-

δ ~4.2 ppm (quartet, 2H, J ≈ 7.1 Hz): Protons on the methylene group (d) of the ethyl ester, deshielded by the adjacent oxygen. The signal is split into a quartet by the three neighboring methyl protons (e).

-

δ ~2.3 ppm (triplet, 2H, J ≈ 7.0 Hz): Protons on the methylene group (c), which are adjacent to the alkyne. The triple bond's anisotropy and proximity to the carbonyl group cause a downfield shift. The signal is split by the two neighboring protons (b).

-

δ ~1.6 ppm (sextet, 2H, J ≈ 7.0 Hz): Protons on the internal methylene group (b) of the propyl chain.

-

δ ~1.3 ppm (triplet, 3H, J ≈ 7.1 Hz): Protons on the methyl group (e) of the ethyl ester.

-

δ ~1.0 ppm (triplet, 3H, J ≈ 7.4 Hz): Protons on the terminal methyl group (a) of the propyl chain.

-

-

¹³C NMR (Predicted):

-

δ ~154 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~90 ppm & ~73 ppm: The two sp-hybridized carbons of the alkyne (C≡C).

-

δ ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester (d).

-

δ ~30 ppm: Methylene carbon of the propyl chain (b).

-

δ ~21 ppm: Methylene carbon adjacent to the alkyne (c).

-

δ ~14 ppm: Methyl carbon of the ethyl ester (e).

-

δ ~13 ppm: Terminal methyl carbon of the propyl chain (a).

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence of the key functional groups.

-

~2250 cm⁻¹ (sharp, medium): C≡C (alkyne) stretching vibration. This is a highly characteristic peak for internal alkynes.

-

~1715 cm⁻¹ (strong, sharp): C=O (ester) stretching vibration. This strong absorption is characteristic of the carbonyl group in an α,β-unsaturated ester.[8]

-

~1250 cm⁻¹ (strong): C-O (ester) stretching vibration.[8]

-

2960-2850 cm⁻¹ (medium-strong): C-H (sp³) stretching vibrations from the ethyl and propyl groups.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 140 , corresponding to the molecular weight of the compound [C₈H₁₂O₂]⁺.

-

Key Fragmentation Patterns:

-

m/z = 111: Loss of the ethyl group (•CH₂CH₃), [M - 29]⁺.

-

m/z = 95: Loss of the ethoxy group (•OCH₂CH₃), [M - 45]⁺, leading to a stable acylium ion. This is often a prominent peak for ethyl esters.[3][9]

-

m/z = 67: Cleavage of the bond between the propyl chain and the alkyne, corresponding to [C₅H₇]⁺.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The ester can undergo hydrolysis or amidation, while the internal alkyne is a key substrate for a variety of powerful transformations.[1]

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] While this compound is an internal alkyne, it can be readily synthesized from precursors that are terminal alkynes or can be used to construct more complex internal alkynes. For drug development, the Sonogashira coupling is a cornerstone for creating C(sp²)-C(sp) bonds, which are found in numerous biologically active molecules and natural products.[10]

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles. In the copper cycle, a copper(I) acetylide is formed. In the palladium cycle, the aryl halide undergoes oxidative addition to a Pd(0) complex. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling an aryl iodide with an alkyne, adaptable for systems related to this compound.

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and Copper(I) iodide (CuI) (0.05-0.10 eq).

-

Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq).

-

Alkyne Addition: Add the terminal alkyne (e.g., 1-hexyne, a precursor to the title compound) (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Safety and Handling

This compound requires careful handling in a laboratory setting.[1]

| Hazard Statement | Precautionary Measure |

| H315: Causes skin irritation | Wear protective gloves and clothing. |

| H319: Causes serious eye irritation | Wear safety glasses or goggles. |

| H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |

Always consult the Safety Data Sheet (SDS) before handling this chemical. This product is for research use only and is not intended for human or veterinary use.[1]

Conclusion

This compound stands out as a synthetically powerful and adaptable intermediate. Its straightforward preparation via Fischer esterification and the distinct reactivity of its functional groups provide chemists with a reliable tool for molecular construction. The ability to participate in robust C-C bond-forming reactions like the Sonogashira coupling solidifies its importance as a precursor for creating novel and complex molecules, particularly within the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced research endeavors.

References

- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.

- University of Colorado Boulder. (n.d.).

-

Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved January 9, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 9, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 9, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Molecular ion fragments of ethyl hexanoate mixtures. Retrieved January 9, 2026, from [Link]

-

Brown, W. P. (n.d.). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

- SparkNotes. (n.d.).

- University of Missouri–St. Louis. (n.d.).

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

Introduction: The Molecular Blueprint of Ethyl Hex-2-ynoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Hex-2-ynoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by established spectroscopic principles and a robust experimental protocol.

This compound is an organic compound featuring two key functional groups: an ethyl ester and an internal alkyne. This combination of an electron-withdrawing ester and the unique electronic environment of a carbon-carbon triple bond results in a distinct and predictable NMR spectrum. NMR spectroscopy serves as an indispensable tool for confirming the molecular structure, verifying purity, and understanding the electronic characteristics of such molecules. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can assign specific signals to each proton and carbon atom within the molecule, thereby creating a detailed molecular blueprint.

The structure and atom numbering for this compound are presented below. This convention will be used throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data

The predicted spectral data for this compound are summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H10 (-OCH₂CH₃ ) | ~1.30 | Triplet (t) | 3H | ~7.1 |

| H6 (-CH₂CH₂CH₃ ) | ~1.01 | Triplet (t) | 3H | ~7.4 |

| H5 (-CH₂CH₂ CH₃) | ~1.62 | Sextet (or m) | 2H | ~7.4 |

| H4 (-C≡C-CH₂ CH₂CH₃) | ~2.35 | Triplet (t) | 2H | ~7.0 |

| H9 (-OCH₂ CH₃) | ~4.21 | Quartet (q) | 2H | ~7.1 |

Rationale and Interpretation

-

Ethyl Ester Group (H9, H10): The ethyl group attached to the ester oxygen gives rise to two characteristic signals. The methylene protons (H9 ) are directly attached to the electronegative oxygen atom, which deshields them significantly, causing them to resonate downfield at approximately 4.21 ppm.[1][2] These protons are split by the three neighboring methyl protons (H10), resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons (H10 ) appear as a triplet at around 1.30 ppm due to coupling with the two adjacent methylene protons (H9) (n+1 = 2+1 = 3).[2][3]

-

Propyl Group (H4, H5, H6): The propyl group attached to the alkyne exhibits distinct signals. The methylene protons (H4 ) are adjacent to the carbon-carbon triple bond. The π-system of the alkyne exerts a deshielding effect, shifting these protons to ~2.35 ppm.[4][5] They are coupled only to the H5 protons, resulting in a triplet. The terminal methyl protons (H6 ) are furthest from the electron-withdrawing groups and appear at the most upfield position, ~1.01 ppm, as a triplet due to coupling with the two H5 protons. The central methylene protons (H5 ) are coupled to both H4 (2 protons) and H6 (3 protons), leading to a more complex splitting pattern, typically a sextet or multiplet, at around 1.62 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.[6][7]

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are detailed below.

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |

| C1 (>C=O) | ~154 | Carbonyl carbon, highly deshielded.[8][9] |

| C2 (-C ≡C-) | ~73 | sp-hybridized alkyne carbon.[10][11] |

| C3 (-C≡C -) | ~89 | sp-hybridized alkyne carbon, deshielded by alkyl group.[10][11] |

| C4 (-CH₂) | ~20 | Aliphatic carbon adjacent to alkyne. |

| C5 (-CH₂) | ~22 | Aliphatic carbon. |

| C6 (-CH₃) | ~13 | Terminal aliphatic carbon. |

| C9 (-OCH₂) | ~62 | Carbon bonded to electronegative oxygen.[9][12] |

| C10 (-CH₃) | ~14 | Aliphatic carbon of the ethyl ester. |

Rationale and Interpretation

-

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance far downfield (~154 ppm).[9][13]

-

Alkyne Carbons (C2, C3): The sp-hybridized carbons of the internal alkyne resonate in a characteristic region between 70-100 ppm.[10] C3 is slightly more deshielded than C2 due to the substitution effect of the attached propyl group. The cylindrical π-electron cloud of the alkyne influences these shifts.[4][5]

-

Ester and Alkyl Carbons (C4-C10): The carbon of the methylene group attached to the ester oxygen (C9 ) is deshielded and appears around 62 ppm.[12] The remaining carbons of the propyl group (C4, C5, C6 ) and the terminal methyl of the ethyl group (C10 ) appear in the upfield aliphatic region (< 30 ppm), with their precise shifts determined by their proximity to the functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized and meticulously executed protocol is crucial for obtaining high-quality, reproducible NMR spectra. This protocol is designed to be a self-validating system, ensuring magnetic field homogeneity and minimizing artifacts.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[14][15]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial.[15][16] Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's lock system to maintain field stability.[15]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or swirling may be applied.

-

Filtration: To remove any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution.[15] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton into a clean, high-quality 5 mm NMR tube.[14][15]

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[16]

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.[16][17]

-

Locking: The spectrometer will use the deuterium signal from the solvent (e.g., CDCl₃) to lock the magnetic field frequency, compensating for any drift.[17]

-

Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[15][17] Automated shimming routines are typically employed to produce sharp, symmetrical peaks.

-

Parameter Setup:

-

¹H NMR: Standard acquisition parameters include a 30° or 45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a short relaxation delay (1-2 seconds).[18]

-

¹³C NMR: A wider spectral width (e.g., 240 ppm) is required. A 30° pulse angle with a 4-second acquisition time and no relaxation delay is often sufficient for molecules of this size.[18] Proton decoupling is applied to simplify the spectrum to single lines and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[7]

-

-

Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans is averaged to improve the signal-to-noise ratio (typically 8-16 scans for ¹H, and several hundred to thousands for ¹³C).

-

Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., the residual CHCl₃ signal at 7.26 ppm for ¹H or the CDCl₃ signal at 77.16 ppm for ¹³C).

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its molecular structure. The characteristic signals of the ethyl ester and the propyl-substituted internal alkyne are readily identifiable. By applying the principles of chemical shift theory, spin-spin coupling, and standardized experimental protocols, NMR spectroscopy provides an unambiguous and detailed characterization of the compound. This guide serves as a technical resource for the interpretation of its spectral features, grounded in the fundamental principles of magnetic resonance.

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- NMR Sample Preparation. (2013). Western University.

- NMR Sample Preparation. (n.d.). University of Ottawa.

- Sample Preparation. (n.d.). University of Missouri-St. Louis.

- Alkynes. (n.d.). OpenOChem Learn.

- Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts.

- Alkenes and Alkynes. (n.d.). In Organic Chemistry.

- Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.

- Chemical shifts. (n.d.). University College London.

- NMR spectra of alkynes and small rings. (n.d.). In Organic Chemistry.

- NMR of ethyl ethanoate for A-level Chemistry. (2024). YouTube.

- Splitting of ethyl ester proton NMR. (2020). Chemistry Stack Exchange.

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). PMC - NIH.

- Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Synthetic Chemistry.

- A User Guide to Modern NMR Experiments. (n.d.). Chemistry Research Laboratory, University of Oxford.

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

- Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.

- Carbon-13 NMR Spectroscopy. (2019). YouTube.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR spectra of alkynes and small rings [almerja.com]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sc.edu [sc.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Alkynes | OpenOChem Learn [learn.openochem.org]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. sites.bu.edu [sites.bu.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. books.rsc.org [books.rsc.org]

Introduction: The Vibrational Fingerprint of a Molecule

An In-depth Technical Guide to the FT-IR Spectroscopy of Ethyl Hex-2-ynoate

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver an in-depth understanding of the principles, experimental design, and spectral interpretation critical for the structural elucidation of this bifunctional molecule. We will explore the causality behind methodological choices, ensuring a robust and self-validating approach to spectral acquisition and analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemistry, prized for its ability to identify molecular functional groups with high specificity.[1][2] The method operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these natural vibrational modes.[3][4] The resulting absorption spectrum serves as a unique "molecular fingerprint," enabling rapid and non-destructive identification of a compound's structural components.[2][5]

This guide focuses on this compound (C₈H₁₂O₂), a molecule featuring two key functional groups that are readily identifiable by FT-IR: an internal carbon-carbon triple bond (alkyne) and an ester group. Understanding its spectral features is crucial for quality control, reaction monitoring, and structural verification in various chemical and pharmaceutical applications.

Part 1: Foundational Principles and Molecular Vibrations

An FT-IR spectrometer measures all infrared frequencies simultaneously, a significant advantage over older dispersive instruments.[5][6] The core components include a broadband IR source, a Michelson interferometer, a sample compartment, and a detector.[5][6] The interferometer modulates the IR beam, creating an interferogram—a signal in the time domain. A mathematical process known as a Fourier transform converts this interferogram into the familiar frequency-domain spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹).[4][6]

For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[3][7] The primary vibrational modes for this compound are stretching (a change in bond length) and bending (a change in bond angle). The key absorptions we anticipate are:

-

Alkyne C≡C Stretching: The stretching of the carbon-carbon triple bond in internal alkynes typically gives rise to a weak or medium-intensity absorption band in the 2100-2260 cm⁻¹ region.[7][8][9] Its intensity is often low because the symmetrical nature of the bond results in only a small change in dipole moment during vibration.[7]

-

Ester Group Vibrations: This group produces several strong, characteristic bands:

-

C=O Stretching: The carbonyl stretch is one of the most prominent absorptions in an IR spectrum, appearing as a very strong band between 1700-1750 cm⁻¹.[8][10]

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which are also strong and appear in the 1000-1300 cm⁻¹ range.[11] This pattern is highly characteristic and is sometimes referred to as the "Rule of Three" for esters (one C=O and two C-O stretches).[11]

-

-

Alkyl C-H Vibrations: The molecule's ethyl and propyl groups will produce:

Part 2: Experimental Protocol for High-Fidelity Spectral Acquisition

The validity of any spectral interpretation rests upon the quality of the initial data acquisition. The following protocols are designed to be self-validating by minimizing common sources of error.

Methodology 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and lack of required sample preparation.[14][15] The technique relies on an evanescent wave that penetrates a small distance into the sample, which is in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[15][16]

Experimental Workflow: ATR-FTIR

Caption: Logical workflow for interpreting the FT-IR spectrum.

Characteristic Absorption Bands

The following table outlines the expected peak assignments for this compound, based on established correlation charts and spectral databases.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2965, 2938, 2877 | Medium-Strong | Asymmetric & Symmetric C-H Stretch | Alkyl (sp³ C-H) |

| 2245 | Weak-Medium | C≡C Stretch | Alkyne |

| 1720 | Very Strong | C=O Stretch | Ester |

| 1465 | Medium | CH₂ Scissoring Bend | Alkyl |

| 1378 | Medium | CH₃ Symmetric Bend (Umbrella) | Alkyl |

| 1250 | Strong | Asymmetric C-C-O Stretch | Ester |

| 1080 | Strong | Symmetric O-C-C Stretch | Ester |

Detailed Analysis

-

C-H Stretching Region (3000-2850 cm⁻¹): A cluster of medium-to-strong peaks is observed just below 3000 cm⁻¹. These are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the ethyl and propyl moieties of the molecule. [12]

-

Alkyne Region (2300-2100 cm⁻¹): A sharp but relatively weak peak appears around 2245 cm⁻¹. This absorption is definitively assigned to the C≡C stretching vibration. [9]Its low intensity is expected for an internal alkyne, where the symmetry of the bond leads to a minimal change in dipole moment during the stretching motion. [7][17]

-

Carbonyl Region (1800-1650 cm⁻¹): The most intense band in the entire spectrum is located at approximately 1720 cm⁻¹. This powerful absorption is unequivocally due to the C=O stretching vibration of the ester functional group. [8][11]Its high intensity is a direct result of the large change in dipole moment associated with the stretching of the highly polar carbonyl bond.

-

Fingerprint Region (1500-400 cm⁻¹): This complex region contains numerous bending and stretching vibrations. For this compound, the most diagnostic peaks are the two strong absorptions around 1250 cm⁻¹ and 1080 cm⁻¹. These bands arise from the asymmetric and symmetric stretching of the C-O single bonds of the ester group, respectively. [11]The presence of both a strong C=O stretch and these two strong C-O stretches provides conclusive evidence for the ester functionality. Also present in this region are the characteristic C-H bending (scissoring and rocking) vibrations of the alkyl chains. [13]

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and definitive method for the structural confirmation of this compound. The spectrum is dominated by the powerful absorptions of the ester group—the C=O stretch at ~1720 cm⁻¹ and the dual C-O stretches at ~1250 cm⁻¹ and ~1080 cm⁻¹. The presence of the internal alkyne is subtly but clearly confirmed by its characteristic weak C≡C stretching vibration at ~2245 cm⁻¹. By employing a robust experimental protocol, such as the ATR method described herein, and a systematic approach to spectral interpretation, researchers can confidently verify the molecular identity and purity of this compound, ensuring the integrity of their scientific and developmental endeavors.

References

-

Sample Preparation – FT-IR/ATR . Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

Principles and instrumentation FTIR spectroscopy . Mugberia Gangadhar Mahavidyalaya. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . Drawell. [Link]

-

FTIR Data Analysis and Interpretation . Scribd. [Link]

-

FTIR instrumentation and theory . Oregon State University. [Link]

-

How to prepare a liquid sample for FTIR spectrum? . ResearchGate. [Link]

-

IR Spectrum and Characteristic Absorption Bands . Organic Chemistry I, University of Wisconsin-Platteville. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands . Chemistry LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

IR: alkynes . University of Calgary. [Link]

-

Fourier-transform infrared spectroscopy . Wikipedia. [Link]

-

FTIR Analysis . RTI Laboratories. [Link]

-

Sample preparation for FT-IR . University of the West Indies. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview . Agilent Technologies. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link]

-

ATR-FTIR Spectroscopy Basics . Mettler Toledo. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples . Journal of Chemical Education. [Link]

-

ATR-FTIR . Chemistry LibreTexts. [Link]

-

11.8: Infrared Spectroscopy . Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview . Griti TV (YouTube). [Link]

Sources

- 1. FTIR instrumentation and theory [sites.science.oregonstate.edu]

- 2. rtilab.com [rtilab.com]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. agilent.com [agilent.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. jascoinc.com [jascoinc.com]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

Mass spectrometry fragmentation pattern of ethyl hex-2-ynoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Hex-2-ynoate

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. Its ability to provide precise mass-to-charge ratio information on a parent molecule and its subsequent fragment ions offers a detailed fingerprint of a compound's chemical architecture. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₁₂O₂, MW: 140.18 g/mol ). As a molecule possessing both an ester functional group and an internal alkyne, its fragmentation behavior is governed by a compelling interplay of competing and complementary pathways. This document, intended for researchers and professionals in drug development and chemical sciences, moves beyond a simple cataloging of fragments to explore the mechanistic underpinnings of the fragmentation cascade, thereby providing a robust framework for the identification and characterization of this and structurally related compounds.

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, ensuring robust and reproducible fragmentation.[1] The process occurs in a high-vacuum source where vaporized analyte molecules are bombarded by a beam of electrons accelerated to a standard energy of 70 eV. This collision is energetic enough to eject an electron from the molecule's highest occupied molecular orbital, generating a positively charged radical cation known as the molecular ion (M⁺•).[2]

The excess internal energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of unimolecular dissociation reactions.[2][3] These fragmentation events are not random; they proceed through predictable pathways that preferentially cleave the weakest bonds or form the most stable products (cations and neutral radicals).[4] The resulting collection of charged fragments is then separated by a mass analyzer, producing a mass spectrum that plots ion abundance against the mass-to-charge ratio (m/z). This pattern of fragments provides a detailed structural fingerprint of the analyte.

Governing Fragmentation Mechanisms: Esters and Internal Alkynes

The fragmentation pattern of this compound is a composite of the characteristic behaviors of its two primary functional groups: the ethyl ester and the internal alkyne.

Ester Fragmentation Pathways

Aliphatic esters exhibit several well-characterized fragmentation pathways under EI conditions:

-

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most prominent α-cleavage for esters is the loss of the alkoxy group (•OR) to form a highly stable, resonance-stabilized acylium ion.[5][6]

-

McLafferty Rearrangement: A hallmark of carbonyl compounds, this reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.[5][7][8] This results in the elimination of a neutral alkene and the formation of a new radical cation. For this compound, a classic McLafferty rearrangement involving the acyl chain is impossible, as the γ-position is an sp-hybridized carbon of the alkyne with no available hydrogens. However, a McLafferty-type rearrangement involving the ethyl group of the ester is a feasible pathway.[9][10]

Internal Alkyne Fragmentation

The triple bond of an alkyne introduces significant stability, influencing the fragmentation process. Unlike terminal alkynes, which often show a prominent M-1 peak from the loss of the acidic acetylenic hydrogen, internal alkynes fragment primarily through cleavage of the bonds adjacent to the triple bond (propargylic cleavage).[11][12] This cleavage results in the formation of stable propargyl-type cations.

Predicted Fragmentation Pattern of this compound (MW: 140.18)

The molecular ion of this compound is expected at m/z 140 . From this parent ion, several key fragmentation pathways can be predicted, leading to a characteristic mass spectrum.

Primary Fragmentation Pathways

-

Loss of Ethoxy Radical (•OCH₂CH₃): This is a classic ester fragmentation involving the cleavage of the C(O)-O bond. This pathway is highly favorable as it leads to the formation of the resonance-stabilized hex-2-ynoyl acylium ion at m/z 95 . The neutral loss is 45 Da.

-

McLafferty-Type Rearrangement (Loss of Ethene): This rearrangement involves the transfer of a γ-hydrogen from the ethyl ester moiety to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule (C₂H₄). This produces a radical cation of hex-2-ynoic acid at m/z 112 . The neutral loss is 28 Da.[9][10]

-

Propargylic Cleavage (Loss of Ethyl Radical): Cleavage of the C4-C5 bond (the bond α to the triple bond on the propyl side) results in the loss of an ethyl radical (•CH₂CH₃). This pathway leads to a stable, conjugated cation at m/z 111 . The neutral loss is 29 Da.

-

α-Cleavage at the Carbonyl Group (Loss of Propyl Radical): Cleavage of the C3-C4 bond (the bond between the alkyne and the propyl group) results in the loss of a propyl radical (•CH₂CH₂CH₃). The resulting charge is stabilized on the fragment containing the ester functionality, yielding an ion at m/z 97 . The neutral loss is 43 Da.

Secondary Fragmentation

The primary fragment ions can undergo further dissociation:

-

Decarbonylation: The acylium ion at m/z 95 can lose a molecule of carbon monoxide (CO) to yield a pentynyl cation ([C₅H₇]⁺) at m/z 67 . This is a common subsequent fragmentation for acylium ions.

Summary of Predicted Fragments

| m/z | Proposed Structure | Mechanism of Formation |

| 140 | [CH₃CH₂CH₂C≡CCOOCH₂CH₃]⁺• | Molecular Ion (M⁺•) |

| 112 | [CH₃CH₂CH₂C≡CCOOH]⁺• | McLafferty-type rearrangement (Loss of C₂H₄) |

| 111 | [C≡CCOOCH₂CH₃]⁺ | Propargylic Cleavage (Loss of •C₂H₅) |

| 97 | [CH₃CH₂CH₂C≡C]⁺ | α-Cleavage (Loss of •COOCH₂CH₃) - Less Likely |

| 95 | [CH₃CH₂CH₂C≡CCO]⁺ | α-Cleavage (Loss of •OCH₂CH₃) |

| 67 | [CH₃CH₂CH₂C≡C]⁺ or [C₅H₇]⁺ | Secondary fragmentation of m/z 95 (Loss of CO) |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade is depicted below.

Sources

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Hex-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with ethyl hex-2-ynoate, a reactive α,β-acetylenic ester increasingly utilized in organic synthesis and drug development. Given the limited availability of a complete safety profile for this specific compound, this document synthesizes information from available data, general principles of handling reactive chemicals, and read-across data from structurally similar compounds. The primary focus is to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols.

Understanding the Hazard Profile of this compound

This compound (CAS 16205-90-6) is a clear, colorless to yellow liquid.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon triple bond and a carbonyl group, is the source of both its synthetic utility and its inherent reactivity and potential hazards. This structural motif makes the molecule susceptible to nucleophilic attack, and it is classified as an irritant.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in a laboratory setting, particularly its volatility and solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |

| Molecular Weight | 140.18 g/mol | PubChem[1] |

| Appearance | Clear colorless to yellow liquid | Acros Organics MSDS via Haz-Map[2] |

| Boiling Point | 116-118 °C @ 19 Torr | JHECHEM CO LTD via ECHEMI[3] |

| Flash Point | 87-88°C/14mm | JHECHEM CO LTD via ECHEMI[3] |

| Density | 0.951±0.06 g/cm³ (Predicted) | JHECHEM CO LTD via ECHEMI[3] |

| Water Solubility | Insoluble | JHECHEM CO LTD via ECHEMI[3] |

Toxicological Profile: A Read-Across Approach

Hazard Statements: Based on information from a supplier, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

-

H335: May cause respiratory irritation. [5]

Acute Toxicity: Quantitative data on the acute toxicity (LD50/LC50) of this compound is not available. However, for the related compound, vinyl 2-ethylhexanoate, the oral LD50 in rats is 4,290 mg/kg, suggesting low acute oral toxicity. Given the structural similarities, it is prudent to handle this compound as a substance with low to moderate acute toxicity.

Skin and Eye Irritation: The classification as a skin and eye irritant is consistent with the properties of many α,β-unsaturated esters.[6] These compounds can react with biological macromolecules, leading to an inflammatory response.

Respiratory Irritation: The potential for respiratory irritation is also a common feature of volatile, reactive organic compounds. Inhalation of vapors should be avoided.

Sensitization: There is no specific data on the skin sensitization potential of this compound. However, some α,β-unsaturated compounds are known to be skin sensitizers.

Mutagenicity and Carcinogenicity: No data is available for this compound. The reactivity of α,β-unsaturated carbonyl compounds with DNA suggests a potential for genotoxicity, and some compounds in this class are known to be mutagenic and carcinogenic.[7]

Reactivity and Incompatibilities

The acetylenic group in this compound makes it a reactive compound. Acetylenic compounds, particularly terminal alkynes, can form explosive acetylides with certain metals.[8] Although this compound is an internal alkyne, caution should still be exercised.

Known Incompatibilities (General for Acetylenic Compounds):

-

Strong Oxidizing Agents: Can lead to violent reactions.[9]

-

Strong Bases: Can catalyze polymerization or other reactions.

-

Metals and their Salts: Particularly copper, silver, mercury, and their salts can form explosive acetylides.[8] Brass or copper fittings should never be used.[8]

-

Reducing Agents: May react exothermically.

Risk Assessment and Hazard Mitigation

A thorough risk assessment is mandatory before handling this compound. The following workflow diagram illustrates the key steps in this process.

Caption: A logical workflow for assessing and mitigating risks associated with handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general ventilation in the laboratory.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.[10][11]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

-

Restricted Access: Limit access to areas where this compound is being used.

-

Labeling: Clearly label all containers with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[12] | Protects against splashes that can cause serious eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[12] | Prevents skin contact and irritation. Regularly inspect gloves for any signs of degradation. |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from splashes. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Experimental Protocols: Safe Handling and Procedures

General Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clear of clutter and incompatible materials.

-

Personal Protective Equipment: Don the required PPE as outlined in Table 2.

-

Dispensing: Use a syringe or a cannula for transferring the liquid to minimize the risk of splashes and vapor release.

-

Reactions: Conduct reactions in appropriate glassware, ensuring that the setup is secure. If heating, use a controlled heating source such as a heating mantle or oil bath.

-

Post-Reaction: Quench any reactive reagents carefully and allow the reaction mixture to cool to room temperature before work-up.

-

Cleaning: Clean up the work area and any spills promptly. Decontaminate glassware before removing it from the fume hood.

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

Caption: Decision tree for responding to a spill of this compound.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[13] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials, especially strong oxidizing agents, bases, and reactive metals.

-

Containers should be stored upright and securely to prevent leakage.[17]

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[18]

-

Do not pour down the drain.[9]

-

Small quantities of organic waste can sometimes be evaporated in a fume hood, but for a reactive compound like this, it is safer to dispose of it in a designated "Organic Liquid" waste container.[9][19]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards. Due to the limited specific safety data, a cautious approach is warranted, treating it as an irritant with unknown long-term health effects and potential for hazardous reactivity. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize the risks and work safely with this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring a safe laboratory environment.

References

-

denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChem. Ethyl 2-ethylhexanoate. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

-

PubChem. Ethyl 4-ethylhex-2-ynoate. Retrieved from [Link]

- Schultz, T. W., & Yarbrough, J. W. (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 15(2), 129-141.

-

Centers for Disease Control and Prevention. (2020, December 31). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Cleveland Clinic Health Essentials. (2020, December 31). Don’t Rub It! First Aid Tips for 5 Eye Irritants + Injuries. Retrieved from [Link]

-

The Good Scents Company. ethyl 2-hexenoate. Retrieved from [Link]

-

Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

Haz-Map. Ethyl 2-hexynoate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023, June 28). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]

-

Mayo Clinic. Chemical splash in the eye: First aid. Retrieved from [Link]

-

Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

-

Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents?. Retrieved from [Link]

- Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology letters, 67(1-3), 87-103.

-

New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

-

Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

-

University of California, Santa Barbara. Acetylene - Standard Operating Procedure. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024, December 18). Safety Data Sheet: Lead 2-ethylhexanoate. Retrieved from [Link]

- Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.

- Polar Cryogenics. (2018, January 4).

-

Ataman Kimya. TIN (II)2-ETHYL HEXANOATE. Retrieved from [Link]

-

HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]